Cas no 99505-03-0 (3-2-(dimethylamino)ethyl-1H-indol-5-amine)

3-2-(dimethylamino)ethyl-1H-indol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(2-DIMETHYLAMINO-ETHYL)-1H-INDOL-5-YLAMINE
- 3-[2-(Dimethylamino)ethyl]-1H-indol-5-amine
- 3-2-(dimethylamino)ethyl-1H-indol-5-amine
- 5-Amino-3-(2-dimethylaminoethyl)-1H-indole
- AC-17837
- 1H-Indole-3-ethanamine, 5-amino-N,N-dimethyl-
- KYXMPXCAXJDUTQ-UHFFFAOYSA-N
- AKOS015962573
- 5-Amino-3-[2-(dimethylamino)ethyl]indole
- EN300-9433367
- 99505-03-0
- 5-amino-3-(2-dimethylaminoethyl)-1H-indol
- SCHEMBL1121997
- 5-Amino-3-(2-dimethylaminoethyl)indole
- DTXSID70473762
-
- MDL: MFCD09029894
- Inchi: InChI=1S/C12H17N3/c1-15(2)6-5-9-8-14-12-4-3-10(13)7-11(9)12/h3-4,7-8,14H,5-6,13H2,1-2H3
- InChI Key: KYXMPXCAXJDUTQ-UHFFFAOYSA-N
- SMILES: CN(C)CCC1=CNC2=C1C=C(C=C2)N
Computed Properties
- Exact Mass: 203.142247555g/mol
- Monoisotopic Mass: 203.142247555g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 45Ų
Experimental Properties
- Density: 1.146
- Boiling Point: 402.5°C at 760 mmHg
- Flash Point: 197.2°C
- Refractive Index: 1.658
3-2-(dimethylamino)ethyl-1H-indol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-9433367-0.05g |
3-[2-(dimethylamino)ethyl]-1H-indol-5-amine |
99505-03-0 | 95.0% | 0.05g |
$1247.0 | 2025-02-21 | |
Enamine | EN300-9433367-0.5g |
3-[2-(dimethylamino)ethyl]-1H-indol-5-amine |
99505-03-0 | 95.0% | 0.5g |
$1426.0 | 2025-02-21 | |
Enamine | EN300-9433367-5.0g |
3-[2-(dimethylamino)ethyl]-1H-indol-5-amine |
99505-03-0 | 95.0% | 5.0g |
$4309.0 | 2025-02-21 | |
Enamine | EN300-9433367-5g |
3-[2-(dimethylamino)ethyl]-1H-indol-5-amine |
99505-03-0 | 5g |
$4309.0 | 2023-09-01 | ||
Enamine | EN300-9433367-2.5g |
3-[2-(dimethylamino)ethyl]-1H-indol-5-amine |
99505-03-0 | 95.0% | 2.5g |
$2912.0 | 2025-02-21 | |
Enamine | EN300-9433367-10.0g |
3-[2-(dimethylamino)ethyl]-1H-indol-5-amine |
99505-03-0 | 95.0% | 10.0g |
$6390.0 | 2025-02-21 | |
Enamine | EN300-9433367-0.1g |
3-[2-(dimethylamino)ethyl]-1H-indol-5-amine |
99505-03-0 | 95.0% | 0.1g |
$1307.0 | 2025-02-21 | |
Enamine | EN300-9433367-1.0g |
3-[2-(dimethylamino)ethyl]-1H-indol-5-amine |
99505-03-0 | 95.0% | 1.0g |
$1485.0 | 2025-02-21 | |
Enamine | EN300-9433367-0.25g |
3-[2-(dimethylamino)ethyl]-1H-indol-5-amine |
99505-03-0 | 95.0% | 0.25g |
$1366.0 | 2025-02-21 | |
Enamine | EN300-9433367-10g |
3-[2-(dimethylamino)ethyl]-1H-indol-5-amine |
99505-03-0 | 10g |
$6390.0 | 2023-09-01 |
3-2-(dimethylamino)ethyl-1H-indol-5-amine Related Literature
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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4. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
Additional information on 3-2-(dimethylamino)ethyl-1H-indol-5-amine
3-2-(Dimethylamino)ethyl-1H-indol-5-amine (CAS No. 99505-03-0): An Overview of Its Structure, Properties, and Applications
3-2-(Dimethylamino)ethyl-1H-indol-5-amine, also known by its CAS number 99505-03-0, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This indole derivative is characterized by its unique molecular structure, which includes a dimethylaminoethyl substituent attached to the indole ring at the 3-position. The compound's structural features make it a valuable candidate for various biological and pharmacological studies.
The molecular formula of 3-2-(dimethylamino)ethyl-1H-indol-5-amine is C14H18N2, and its molecular weight is approximately 214.3 g/mol. The compound's indole core is a common motif in many biologically active molecules, contributing to its potential therapeutic applications. The presence of the dimethylaminoethyl group imparts additional functional properties, such as enhanced solubility and improved binding affinity to specific receptors.
In recent years, 3-2-(dimethylamino)ethyl-1H-indol-5-amine has been the subject of several studies aimed at elucidating its biological activities and potential therapeutic uses. One notable area of research has focused on its interactions with serotonin receptors, particularly the 5-HT2A receptor. Studies have shown that this compound exhibits moderate affinity for the 5-HT2A receptor, which plays a crucial role in various physiological processes, including mood regulation and cognitive function.
Beyond its interactions with serotonin receptors, 3-2-(dimethylamino)ethyl-1H-indol-5-amine has also been investigated for its potential as an antidepressant and anxiolytic agent. Preclinical studies have demonstrated that this compound can modulate serotonin levels in the brain, leading to improved mood and reduced anxiety in animal models. These findings suggest that 3-2-(dimethylamino)ethyl-1H-indol-5-amine may have therapeutic potential in treating mood disorders such as depression and anxiety.
In addition to its potential as a therapeutic agent, 3-2-(dimethylamino)ethyl-1H-indol-5-amine has also been explored for its use in chemical synthesis and as a building block for more complex molecules. Its versatile structure allows it to be readily modified through various chemical reactions, making it a valuable intermediate in the synthesis of novel compounds with diverse biological activities.
The synthesis of 3-2-(dimethylamino)ethyl-1H-indol-5-amine typically involves multi-step processes that include the formation of the indole ring and the introduction of the dimethylaminoethyl substituent. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, facilitating its use in both academic research and industrial applications.
In terms of safety and handling, it is important to note that while 3-2-(dimethylamino)ethyl-1H-indol-5-amine is not classified as a hazardous or controlled substance, proper precautions should always be taken when handling any chemical compound. This includes using appropriate personal protective equipment (PPE) and following standard laboratory safety protocols.
The future prospects for 3-2-(dimethylamino)ethyl-1H-indol-5-amine are promising. Ongoing research continues to uncover new insights into its biological activities and potential therapeutic applications. As more data becomes available, it is likely that this compound will play an increasingly important role in the development of novel drugs and treatments for various medical conditions.
In conclusion, 3-2-(dimethylamino)ethyl-1H-indol-5-amine (CAS No. 99505-03-0) is a multifaceted compound with significant potential in both research and pharmaceutical applications. Its unique structural features and biological activities make it an attractive candidate for further investigation, paving the way for new discoveries and innovations in the field of medicinal chemistry.
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